(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride
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Overview
Description
“(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a chemical compound with the CAS Number: 2444771-42-8 . It has a molecular weight of 195.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is (1R,2S,5S)-2-phenyl-3-azabicyclo [3.1.0]hexane hydrochloride . The InChI Code is 1S/C11H13N.ClH/c1-2-4-8(5-3-1)11-10-6-9(10)7-12-11;/h1-5,9-12H,6-7H2;1H/t9-,10-,11-;/m1./s1 . The InChI key is BTVBHFQSGJNMFO-QZXXHOLOSA-N .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 195.69 . More detailed physical and chemical properties may require laboratory analysis.Scientific Research Applications
Analgesic Agents
One notable application of this class of compounds is in the development of nonnarcotic analgesic agents. A study detailed the synthesis and analgesic properties of 1-aryl-3-azabicyclo[3.1.0]hexanes, highlighting their potential in pain management without the narcotic effects associated with traditional painkillers. Bicifadine, a derivative within this series, exhibited significant analgesic potency, showcasing the therapeutic potential of these compounds in clinical settings. The analgesic activity was specifically attributed to the (+) enantiomer, underlining the importance of stereochemistry in the pharmacological profile of these substances (Epstein et al., 1981).
Synthesis Methods
Another research focus is on the synthetic methodologies for producing azabicyclo hexane derivatives. For instance, a batchwise multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride was developed, which is crucial for creating the bicyclic ring system central to these compounds' structure. This methodological advancement allows for the large-scale production of such derivatives, facilitating further pharmaceutical exploration and application (Liao et al., 2016).
Aromatase Inhibitory Activity
The azabicyclo hexane structure has also been investigated for its potential in inhibiting aromatase, an enzyme crucial in the biosynthesis of estrogens. Derivatives were synthesized and evaluated for their ability to inhibit human placental aromatase, presenting a potential pathway for the treatment of hormone-dependent cancers, such as breast cancer. These findings highlight the versatility of azabicyclo hexane derivatives in addressing a range of therapeutic targets beyond their analgesic capabilities (Staněk et al., 1991).
Antidepressant-like Actions
DOV 21,947, another derivative, has been studied for its "triple" reuptake inhibitory action, affecting serotonin, norepinephrine, and dopamine reuptake. This compound showed potential antidepressant-like effects in animal models, suggesting its utility in treating depression. Such research underscores the broad pharmacological potential of the azabicyclo[3.1.0]hexane structure in developing novel treatments for mental health disorders (Skolnick et al., 2003).
Asymmetric Synthesis of Biologically Active Compounds
Azabicyclo[3.1.0]hexane-1-ols serve as frameworks for the asymmetric synthesis of biologically active compounds, offering a versatile intermediate for producing pharmacologically active products. This application demonstrates the structural and synthetic utility of azabicyclo hexane derivatives in creating diverse molecules with potential therapeutic benefits (Jida, Guillot, & Ollivier, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Properties
IUPAC Name |
(1R,2S,5S)-2-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-8(5-3-1)11-10-6-9(10)7-12-11;/h1-5,9-12H,6-7H2;1H/t9-,10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVBHFQSGJNMFO-QZXXHOLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](NC2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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